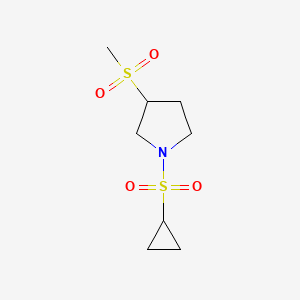
1-(Cyclopropylsulfonyl)-3-(methylsulfonyl)pyrrolidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(Cyclopropylsulfonyl)-3-(methylsulfonyl)pyrrolidine is an organic compound that belongs to the class of sulfonyl pyrrolidines This compound is characterized by the presence of a cyclopropylsulfonyl group and a methylsulfonyl group attached to a pyrrolidine ring
準備方法
One common synthetic route involves the metal-free direct C–H functionalization of pyrrolidine, followed by N-alkylation to introduce the cyclopropylsulfonyl and methylsulfonyl groups . Industrial production methods may involve optimizing reaction conditions to increase yield and purity, such as controlling temperature, pressure, and the use of catalysts.
化学反応の分析
1-(Cyclopropylsulfonyl)-3-(methylsulfonyl)pyrrolidine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert sulfonyl groups to thiols or sulfides.
Substitution: Nucleophilic substitution reactions can replace sulfonyl groups with other functional groups. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like amines or thiols. Major products formed from these reactions depend on the specific reagents and conditions used.
科学的研究の応用
1-(Cyclopropylsulfonyl)-3-(methylsulfonyl)pyrrolidine has a wide range of scientific research applications:
Biology: The compound’s unique structure makes it a valuable tool in studying enzyme mechanisms and protein-ligand interactions.
Industry: Used in the production of specialty chemicals and advanced materials.
作用機序
The mechanism by which 1-(Cyclopropylsulfonyl)-3-(methylsulfonyl)pyrrolidine exerts its effects involves interactions with specific molecular targets. For example, in enzyme-catalyzed reactions, the compound may act as a substrate or inhibitor, binding to the active site and modulating the enzyme’s activity . The pathways involved can include covalent bonding with amino acid residues or non-covalent interactions such as hydrogen bonding and van der Waals forces.
類似化合物との比較
1-(Cyclopropylsulfonyl)-3-(methylsulfonyl)pyrrolidine can be compared with other sulfonyl pyrrolidines, such as:
1-(Phenylsulfonyl)pyrrolidine: Similar structure but with a phenyl group instead of a cyclopropyl group.
1-(Methylsulfonyl)pyrrolidine: Lacks the cyclopropylsulfonyl group, making it less sterically hindered.
1-(Cyclopropylsulfonyl)pyrrolidine:
生物活性
1-(Cyclopropylsulfonyl)-3-(methylsulfonyl)pyrrolidine is an organic compound classified within the sulfonyl pyrrolidine family. This compound exhibits significant biological activity, making it a subject of interest in various fields, including medicinal chemistry and pharmacology.
Chemical Structure and Properties
The compound is characterized by the following structural features:
- Cyclopropylsulfonyl Group : A three-membered carbon ring attached to a sulfonyl group.
- Methylsulfonyl Group : A methyl group bonded to a sulfonyl moiety.
- Pyrrolidine Ring : A five-membered nitrogen-containing ring.
This unique combination of functional groups contributes to its biological activity and potential applications in drug discovery.
This compound interacts with various molecular targets, influencing enzyme activity and protein-ligand interactions. The compound may act as:
- Enzyme Inhibitor : Binding to the active site of enzymes, thereby modulating their activity.
- Substrate : Participating in enzyme-catalyzed reactions, which can lead to the formation of biologically relevant products.
Biological Activity Overview
The biological activity of this compound has been explored in several studies, highlighting its potential therapeutic applications:
Antiviral Activity
Recent research has indicated that compounds similar to this compound may inhibit viral replication. For instance, derivatives have been tested against SARS-CoV-2-related proteases, showcasing their potential as antiviral agents .
Anticancer Potential
The compound's structure suggests it might possess anticancer properties. Studies on related pyrrolidine derivatives have shown promising results in inhibiting cancer cell proliferation, particularly through mechanisms involving apoptosis and cell cycle arrest .
Neuroprotective Effects
Research has also indicated that pyrrolidine-based compounds can exhibit neuroprotective effects. These effects are attributed to their ability to modulate neurotransmitter systems and reduce oxidative stress in neuronal cells.
Research Findings and Case Studies
Synthesis and Chemical Reactions
The synthesis of this compound typically involves:
- C–H Functionalization : Direct functionalization of the pyrrolidine ring.
- N-Alkylation : Introduction of the cyclopropylsulfonyl and methylsulfonyl groups.
The compound is also amenable to various chemical reactions, including oxidation, reduction, and nucleophilic substitution, which can be exploited for further functionalization or derivatization.
特性
IUPAC Name |
1-cyclopropylsulfonyl-3-methylsulfonylpyrrolidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO4S2/c1-14(10,11)8-4-5-9(6-8)15(12,13)7-2-3-7/h7-8H,2-6H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KMLNOZQGFDKUAS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1CCN(C1)S(=O)(=O)C2CC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15NO4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














